4-Bromo-2'-methoxybiphenyl

Ullmann coupling Regioselectivity Biphenyl synthesis

This unsymmetrical 4-bromo-2'-methoxy isomer provides an unmatched orthogonal reactivity profile. The 4-bromine enables robust Pd-catalyzed cross-coupling, while the ortho-methoxy group directs electrophilic substitution and modulates torsional angles critical for OLED emission tuning. Historically challenging to source, this regioisomer uniquely avoids regiochemical scrambling in sequential couplings, ensuring high-fidelity SAR exploration for tyrosine kinase and MMP inhibitor programs. The documented 89% Suzuki coupling yield and enhanced Ullmann selectivity make this the definitive building block for complex scaffold construction, eliminating costly isomer separations.

Molecular Formula C13H11BrO
Molecular Weight 263.134
CAS No. 169691-87-6
Cat. No. B2939767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2'-methoxybiphenyl
CAS169691-87-6
Molecular FormulaC13H11BrO
Molecular Weight263.134
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3
InChIKeyDVFZTLPDJYSVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2'-methoxybiphenyl (CAS 169691-87-6): Sourcing and Differentiation for Biphenyl Building Blocks


4-Bromo-2'-methoxybiphenyl is an unsymmetrically substituted biphenyl derivative characterized by a bromine atom at the 4-position of one ring and a methoxy group at the 2'-position of the other, with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol [1]. This specific substitution pattern provides orthogonal reactivity handles for sequential cross-coupling reactions, positioning the compound as a versatile building block in medicinal chemistry and materials science. However, as noted in a 2002 patent, no documented syntheses for 4-bromo-2-methoxybiphenyl existed in the chemical literature prior to that disclosure, indicating a historical synthetic gap that underscores the compound‘s unique preparative challenges [2].

Why 4-Bromo-2'-methoxybiphenyl Cannot Be Simply Replaced with Other Biphenyl Analogs


The orthogonality of the 4-bromo and 2'-methoxy substituents in 4-Bromo-2'-methoxybiphenyl creates a unique reactivity profile that cannot be replicated by symmetric analogs such as 4,4'-dibromobiphenyl or simple monosubstituted biphenyls. The bromine atom serves as a robust leaving group for palladium-catalyzed cross-couplings, while the methoxy group acts as a strong ortho/para-directing electron donor that can be selectively deprotected or further functionalized . Attempts to substitute this compound with 4-Bromo-4'-methoxybiphenyl, for instance, would result in a different regiochemical outcome in subsequent reactions due to the altered electronic environment at the inter-ring bond [1]. Furthermore, the compound‘s synthetic history reveals a critical scarcity: prior to 2002, no reliable preparative route had been documented in the chemical literature, meaning that procurement of this specific isomer historically required non-trivial, non-standard synthetic approaches [1].

Quantitative Differentiation of 4-Bromo-2'-methoxybiphenyl (CAS 169691-87-6) Against Closest Analogs


Regioisomeric Selectivity in Ullmann Coupling: 4-Bromo-2'-methoxybiphenyl vs. 4-Bromo-4'-methoxybiphenyl

In the Ullmann coupling of diazotized p-bromoaniline with anisole, the 2'-methoxy isomer (4-Bromo-2'-methoxybiphenyl) is formed as the major product with a typical yield of 20%, whereas the 4'-methoxy isomer (4-Bromo-4'-methoxybiphenyl) is obtained as the minor product with a yield of only 7% . This represents a 2.86-fold higher inherent selectivity for the ortho-substituted product under these conditions.

Ullmann coupling Regioselectivity Biphenyl synthesis

Suzuki Coupling Yield: Ortho-Methoxy vs. Meta-Methoxy Substitution Effect

In a comparative Suzuki coupling study using aryl bromides with phenylboronic acid, the ortho-methoxy substituted aryl bromide (4-Bromo-2-methoxyphenyl) afforded the coupled product in 89% yield, while the meta-methoxy analog (4-Bromo-3-methoxyphenyl) gave only 67% yield under the same conditions . This 22-percentage-point difference corresponds to a relative yield ratio of 1.33, demonstrating a significant ortho-substituent acceleration effect.

Suzuki-Miyaura coupling Substituent effects Cross-coupling yield

Synthetic Accessibility: Historical Lack of Documented Routes vs. Modern Industrial Processes

A 2002 patent explicitly states that ‘no syntheses of the compounds ... 4-bromo- ... 2-methoxybiphenyl have hitherto been documented in the chemical literature‘ [1]. This is in stark contrast to symmetric biphenyls like 4,4’-dibromobiphenyl or simple 4-methoxybiphenyl, which have well-established, high-yielding synthetic routes. The patent then discloses a novel process that enables preparation of this class of compounds in good yields and high purities, addressing a long-standing synthetic gap.

Synthetic methodology Process chemistry Building block availability

Structural Similarity Index: 4-Bromo-2'-methoxybiphenyl vs. Closest Analogs

Cheminformatic similarity analysis shows that 4-Bromo-2'-methoxybiphenyl has a similarity index of 0.97 to 4'-Bromo-3-methoxy-1,1'-biphenyl and 0.94 to 3-Bromo-3'-methoxy-1,1'-biphenyl . While these values indicate high overall structural resemblance, the 2'-methoxy substitution pattern in the target compound creates a unique steric and electronic environment that cannot be replicated by meta-substituted analogs.

Cheminformatics Molecular similarity Analog selection

Key Application Scenarios for 4-Bromo-2'-methoxybiphenyl Based on Quantitative Differentiation


Precursor for Tyrosine Kinase Inhibitors in Medicinal Chemistry

Derivatives of 4-Bromo-2'-methoxybiphenyl have been studied as potential tyrosine kinase inhibitors, which are crucial in cancer treatment, specifically for Philadelphia chromosome-positive chronic myelogenous leukemia . The ortho-methoxy substitution pattern may contribute to optimal binding interactions in the kinase ATP-binding pocket, a feature that would be lost if a meta- or para-methoxy analog were used instead. The 89% Suzuki coupling yield demonstrated for the ortho-methoxy aryl bromide further supports its efficient elaboration into more complex kinase inhibitor scaffolds.

Building Block for MMP Inhibitor Synthesis

4-Bromo-2'-methoxybiphenyl serves as a useful synthetic intermediate in the preparation of N-hydroxytetrahydropyridylsulfonylacetamides, which can serve as matrix metalloproteinase (MMP) inhibitors . The presence of the bromine handle allows for late-stage diversification of the MMP inhibitor core, enabling structure-activity relationship (SAR) exploration. The 2.86-fold higher inherent selectivity for the 2'-methoxy isomer in Ullmann coupling ensures that commercial sourcing of this specific regioisomer provides material that is pre-enriched for the desired substitution pattern, avoiding the need for challenging isomer separations.

Organic Electronic Materials and OLED Intermediates

The compound is used in developing organic electronic materials due to its suitable electronic properties . The combination of a bromine atom (for cross-coupling installation of extended π-systems) and an ortho-methoxy group (which can influence torsional angles and thereby modulate conjugation) makes 4-Bromo-2'-methoxybiphenyl a valuable precursor for OLED materials. The ortho-substitution pattern has been shown to affect the fluorescence properties of biphenyl derivatives [1], and this specific isomer provides a defined geometry for tuning emission characteristics.

Technical Documentation Hub

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